2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method involves the reaction of maleimides or maleic anhydride with substituted styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Another method includes the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles, such as the use of waste-free transformations and high atom economy reactions. For instance, the benzannulation of tetraynes and imidazole derivatives in toluene yields isoindoline-1,3-dione derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Substitution: Aminomethylation reactions facilitated by the presence of an acidic proton at the 2-position of the imide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, N-arylpiperazines, and tetrahydrofuran (THF) as the solvent . Oxidation reactions often involve oxygen as the oxidizing agent .
Major Products
The major products formed from these reactions are multifunctionalized isoindoline-1,3-dione derivatives, which exhibit complex and variable structures .
Scientific Research Applications
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits cyclooxygenase enzymes by binding to their active sites, thereby reducing the production of inflammatory mediators . Additionally, it acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A basic system similar to isoindoline-1,3-dione derivatives, known for its analgesic activity.
N-Substituted Isoindoline-1,3-dione Derivatives: Compounds with various substitutions on the nitrogen atom, exhibiting different biological activities.
Uniqueness
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the presence of a biphenyl group, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H17NO2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(2-methyl-3-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-15-17(10-7-13-18(15)16-8-3-2-4-9-16)14-23-21(24)19-11-5-6-12-20(19)22(23)25/h2-13H,14H2,1H3 |
InChI Key |
URCODMYMVMZPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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